Bordeaux Red - 5858-33-3

Bordeaux Red

Catalog Number: EVT-292551
CAS Number: 5858-33-3
Molecular Formula: C20H14N2NaO7S2
Molecular Weight: 481.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Oxidation: Bordeaux Red undergoes oxidative degradation when treated with oxidizing agents such as sodium hypochlorite (NaOCl) and hydrogen peroxide (H2O2). [, , , , ] This degradation process leads to the breakdown of the dye molecule, resulting in decolorization of the solution. [, , ]

  • Photocatalytic Degradation: Research highlights the effectiveness of photocatalysis in degrading Bordeaux Red. [, , , , ] Studies investigated the use of various photocatalysts, particularly titanium dioxide (TiO2) nanoparticles, in combination with UV or visible light irradiation to degrade the dye. [, , , , ] The photocatalytic process generates highly reactive species like hydroxyl radicals (•OH) that effectively break down the dye molecules. [, ]

  • Adsorption: Adsorption processes using various adsorbents have been explored for the removal of Bordeaux Red from aqueous solutions. [, ] Studies investigated the use of modified fuller's earth and surfactant-modified materials for effective adsorption of the dye. [, ]

Mechanism of Action
  • Dyeing: In textile dyeing, the sulfonic acid groups present in Bordeaux Red interact with the functional groups of the fabric fibers, forming ionic bonds that allow the dye to adhere to the fabric. []

  • Analytical Chemistry: Bordeaux Red's color change upon oxidation forms the basis for its use as an indicator in analytical chemistry. [, , , ] For instance, its reaction with chromium(VI) in acidic media results in a fading reaction, allowing for the spectrophotometric determination of chromium(VI) concentration. [, ]

  • Electrochemistry: Research explores the incorporation of Bordeaux Red into electrochromic materials. [] These materials exhibit reversible color changes upon electrochemical oxidation or reduction, making them suitable for applications in electrochromic devices. [, ]

Physical and Chemical Properties Analysis
  • Appearance: Bordeaux Red typically appears as a reddish powder. [, ]
  • Solubility: It is readily soluble in water, forming colored solutions. [, , ] The presence of sulfonic acid groups contributes to its high water solubility. [, ]
  • UV-Vis Absorption: Bordeaux Red exhibits characteristic absorption peaks in the UV-Vis region, which are utilized for its detection and quantification. [, , , ] Its maximum absorbance in the visible region is typically observed around 519 nm. []
Applications
  • Analytical Chemistry: Bordeaux Red is employed as a reagent for the spectrophotometric determination of chromium(VI) in various matrices, including electroplating wastewater and tannery wastewater. [, ]

  • Wastewater Treatment: Significant research focuses on developing efficient methods for the removal of Bordeaux Red from industrial wastewater. [, , , , , , , , ] Various techniques, including photocatalysis using TiO2 nanoparticles, adsorption processes, and advanced oxidation processes, are explored for their effectiveness in degrading and removing the dye from wastewater. [, , , , , , , , ]

  • Electrochromic Materials: Studies investigated the incorporation of Bordeaux Red into polypyrrole-based materials for the development of electrochromic devices. [] The dye's ability to undergo color changes upon electrochemical oxidation and reduction makes it suitable for such applications. []

  • Cytotoxicity Studies: Bordeaux Red has been used as a model compound to investigate the cytotoxicity of food dyes on plant cells, specifically Allium cepa root meristematic cells. []

Acid Red 1 (AR1)

  • Relevance: The research compared the effectiveness of Acid Red 1 and Bordeaux Red (Acid Red 18) as dopant agents for modifying the electrochemical properties of PPy films []. The study found that using Bordeaux Red in combination with a surfactant resulted in superior redox properties compared to Acid Red 1.

Sodium Dodecyl Sulfate (SDS)

  • Relevance: The research explored the synergistic effect of SDS and Bordeaux Red on the electrochemical and electrochromic properties of PPy films []. The combination significantly enhanced the redox capacity of the PPy films compared to using either compound alone.

2-Methyltetrahydrofuran-3-thiol

  • Relevance: The identification of 2-Methyltetrahydrofuran-3-thiol in aged Bordeaux red wines provided new insights into the complex aroma profile of these wines [].

2-Methyl-3-furanthiol

  • Relevance: The research investigated the combined sensory impact of 2-methyl-3-furanthiol and the newly identified 2-methyltetrahydrofuran-3-thiol in Bordeaux red wines [], revealing an additive effect between these two compounds.

2-Furfurylthiol

  • Relevance: The study quantified 2-furfurylthiol alongside 2-methyl-3-furanthiol and 2-methyltetrahydrofuran-3-thiol in Bordeaux red wines, demonstrating the presence of these sulfur compounds at ng/L levels in these wines [].

Vescalagin

  • Relevance: The study focused on identifying and quantifying ellagitannin derivatives, including those originating from vescalagin, in Bordeaux red wines aged in oak barrels []. This research highlighted the contribution of oak-derived compounds to the final chemical composition of Bordeaux wines.

Catechin

  • Relevance: The study identified flavano-ellagitannins formed by the reaction of vescalagin with catechin during oak aging of Bordeaux red wine []. These findings provided further evidence of the complex interactions between grape and oak compounds during the wine aging process.

Epicatechin

  • Relevance: Similar to catechin, the research identified flavano-ellagitannins resulting from the reaction of epicatechin with oak-derived vescalagin in Bordeaux red wines aged in oak []. This reaction contributes to the chemical complexity and potential sensory properties of these wines.

Ethanol

  • Relevance: The study identified a new wine polyphenol, β-1-O-ethylvescalagin, formed by the reaction of vescalagin with ethanol during oak aging of a Bordeaux red wine []. This finding added to the understanding of how oak aging contributes to the formation of new compounds in wine.

Methyl Salicylate

  • Relevance: The research found that methyl salicylate was present at significantly higher levels in Bordeaux red wines produced without added sulfites compared to those with sulfites []. This difference highlighted the impact of sulfite addition on the aromatic profile of these wines.

Properties

CAS Number

5858-33-3

Product Name

Acid Red 17

IUPAC Name

disodium;3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate

Molecular Formula

C20H14N2NaO7S2

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C20H14N2O7S2.Na/c23-20-18(31(27,28)29)11-13-10-14(30(24,25)26)8-9-16(13)19(20)22-21-17-7-3-5-12-4-1-2-6-15(12)17;/h1-11,23H,(H,24,25,26)(H,27,28,29);

InChI Key

HLHKUXAZADZGCG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Synonyms

ABB compound
acid Bordeaux B

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O.[Na]

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